Cas no 923677-81-0 (N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide
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- Inchi: 1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2
- InChI Key: VLRHWUJDBKVJLJ-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=C(F)C=C2S1)CC1C=CN=CC=1)(=O)C1=CC=C([N+]([O-])=O)C=C1
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2840-0092-2μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-4mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-10mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-5mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-15mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-5μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-20μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-75mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-50mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2840-0092-3mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide |
923677-81-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide Related Literature
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide
Introduction to N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide (CAS No. 923677-81-0)
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide, identified by its CAS number 923677-81-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural features of this molecule, particularly the presence of a benzothiazole core and a pyridine moiety, contribute to its unique chemical properties and potential therapeutic applications.
The benzothiazole scaffold is a well-known pharmacophore in drug discovery, renowned for its versatility and efficacy in various biological systems. The introduction of a fluoro substituent at the 6-position of the benzothiazole ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the presence of a nitro group at the 4-position and a pyridine-methylbenzamide side chain further modulates the pharmacokinetic and pharmacodynamic properties of the compound.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The compound N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide has emerged as a promising candidate in this context. Studies have demonstrated its potential in inhibiting key enzymatic pathways involved in tumor progression and inflammation. The fluoro-substituted benzothiazole moiety has been shown to interact with specific protein targets, leading to modulation of cellular signaling pathways that are crucial for disease pathogenesis.
The nitro group in the molecule plays a pivotal role in its biological activity by serving as a hydrogen bond acceptor and enhancing binding interactions with biological targets. Furthermore, the pyridine-methylbenzamide side chain contributes to the compound's solubility and bioavailability, which are essential for effective drug delivery. These structural features collectively contribute to the compound's ability to exhibit potent biological activity while maintaining favorable pharmacokinetic properties.
The compound's potential therapeutic applications have been explored in several preclinical studies. Research has indicated that it may have utility in treating cancers by inhibiting key enzymes involved in cell proliferation and survival. Additionally, its anti-inflammatory properties have been investigated, suggesting its potential as a treatment for chronic inflammatory diseases such as rheumatoid arthritis. The ability of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-yl)methylbenzamide
In conclusion, N-(6-fluoro-1,3-benzothiazol-2-yl)-
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